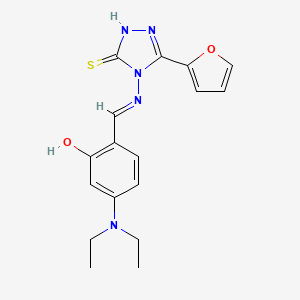
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide is a complex organic compound that features a bromophenyl group attached to an isoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with phthalonitrile under basic conditions to form the isoindole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted isoindole compounds.
科学的研究の応用
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
2-(4-bromophenyl)acetohydrazide: A compound with a similar bromophenyl group but different core structure.
4-(4-bromophenyl)-2-thiazolylamine: A thiazole derivative with a bromophenyl group.
Uniqueness
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide is unique due to its isoindole core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3.BrH/c16-10-5-7-11(8-6-10)19-14(9-17)12-3-1-2-4-13(12)15(19)18;/h1-8,14,18H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRAHFMKLACMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=N)C3=CC=C(C=C3)Br)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B5969517.png)
![N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5969524.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)
![ethyl 4-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5969545.png)
![7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5969553.png)
![N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5969568.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5969576.png)

![2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE](/img/structure/B5969581.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B5969589.png)
![2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5969601.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5969609.png)
![3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide](/img/structure/B5969630.png)
